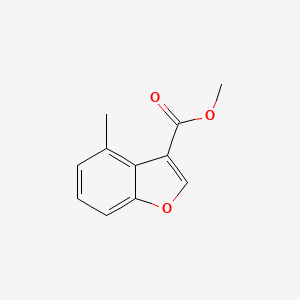

Methyl 4-methyl-1-benzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 4-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-9-10(7)8(6-14-9)11(12)13-2/h3-6H,1-2H3 |

InChI Key |

WSMGUJVMFAHLAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction involves the formation of a benzofuran ring through etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of benzofuran synthesis . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Chemical Reactions Analysis

Bromination

-

Target Positions : The methyl group at position 4 and the acetyl group can undergo bromination.

-

Reagents : Molecular bromine in chloroform.

-

Products : Brominated derivatives (e.g., methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) .

Methylation

-

Method : Dimethyl sulfate (DMS) in basic conditions.

-

Products : Methylated esters (e.g., methyl 4-methyl-1-benzofuran-3-carboxylate) .

Amide Formation

-

Reagents : Oxalyl chloride followed by ammonium solution.

-

Product : Amide derivatives (e.g., methyl 4-methyl-1-benzofuran-3-carboxamide) .

Esterification

-

Method : Reaction of carboxylic acids with methanol in acidic conditions.

Biological Activity and Reaction Context

The compound’s reactions are often driven by its biological applications:

-

Antimicrobial Activity : Bromination or methylation enhances interactions with bacterial membranes .

-

Anticancer Potential : Derivatives may induce apoptosis via DNA interactions, though detailed mechanisms remain under study.

Key Research Findings

-

Synthetic Efficiency : Copper-catalyzed cyclization achieves ≥87% yields with minimal purification .

-

Selectivity : Bromination selectively targets the methyl and acetyl groups, avoiding the benzofuran core .

-

Functionalization : Methylation and amide formation enable structural diversity for pharmacological screening .

Scientific Research Applications

Methyl 4-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 4-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Substituent Analysis

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| Methyl 1-benzofuran-3-carboxylate (2a) | No substituents (parent structure) | Simplest analog; baseline for comparison |

| Methyl 5-methoxy-1-benzofuran-3-carboxylate (2b) | 5-OCH₃ | Electron-donating methoxy group |

| Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) | 6-F | Electron-withdrawing fluorine atom |

| Ethyl 4-(2-chlorobenzoyloxy)-3-methyl-1-benzofuran-2-carboxylate | 4-O(CO)ClPh, 3-CH₃, 2-COOEt | Complex substituents; ethyl ester |

| This compound | 4-CH₃ | Weak electron-donating methyl group |

Key Observations :

- Substituent Position : The 4-methyl group in the target compound introduces steric effects and mild electron donation, contrasting with the 5-methoxy (electron-donating) and 6-fluoro (electron-withdrawing) groups in analogs .

- Ester Group : The methyl ester at position 3 (common in all analogs) contributes to polarity and solubility differences compared to ethyl esters (e.g., in ’s compound) .

Physical Properties

Key Observations :

Spectral Characteristics

| Compound Name | IR (C=O Stretch, cm⁻¹) | ¹H NMR (Key Signals) |

|---|---|---|

| 2a | ~1700 | Aromatic protons: δ 7.2–8.0 |

| 2b | ~1700 | Methoxy: δ ~3.8 (s, 3H) |

| 2c | ~1700 | Fluorine-coupled aromatic protons: δ ~7.5–8.2 |

| Target Compound | ~1700 (predicted) | Methyl (4-CH₃): δ ~2.4 (s, 3H) |

Key Observations :

- The carbonyl stretch (~1700 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents .

- In the target compound, the 4-methyl group would appear as a singlet in ¹H NMR, distinct from the methoxy or fluorine-coupled signals in 2b and 2c.

Research Findings and Implications

Comparative Stability

- Electron-donating groups (e.g., 5-OCH₃ in 2b) enhance aromatic stability, whereas electron-withdrawing groups (e.g., 6-F in 2c) may increase reactivity toward nucleophiles. The 4-methyl group in the target compound provides mild stabilization without significantly altering reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols or thiophenes, followed by esterification. For example, Friedel-Crafts alkylation or oxidative cyclization can form the benzofuran ring. Esterification is achieved using methanol and acyl chlorides under acidic catalysis.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) are tuned via Design of Experiments (DoE). For instance, continuous flow reactors improve mixing and heat transfer for scalable synthesis .

- Key Reagents :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | H₂SO₄, Ac₂O | Ring formation |

| Esterification | MeOH, SOCl₂ | Methyl ester introduction |

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C4, ester at C3) and confirms regiochemistry .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C-H, ~3100 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound derivatives?

- Disordered Regions : Use SHELXL’s PART and SIMU commands to model positional disorder (e.g., methyl group rotation) .

- Hydrogen Bonding : Assign via difference Fourier maps and refine with DFIX restraints. ORTEP-3 visualizes hydrogen-bonding networks .

- Validation : Check using checkCIF/PLATON to resolve clashes or over-constrained geometry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in drug discovery?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at C4 to enhance metabolic stability. Compare bioactivity via enzymatic assays (e.g., IC₅₀ measurements) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. MD simulations assess conformational stability .

- Case Study : Derivatives with trifluoromethyl groups showed 3× higher inhibition of COX-2 compared to parent compounds .

Q. How should conflicting data on the biological activity of this compound derivatives be resolved?

- Purity Verification : Use HPLC (≥95% purity) and LC-MS to rule out impurities affecting bioactivity .

- Assay Standardization : Normalize cell viability assays (MTT/XTT) across labs using identical cell lines and incubation times.

- Meta-Analysis : Compare reaction conditions (e.g., solvent traces in crystallography samples altering enzyme inhibition) .

Data Contradiction Analysis

Q. Why do studies report varying yields for the synthesis of this compound?

- Root Causes :

- Catalyst Degradation : Pd/C catalysts lose activity if exposed to moisture; use fresh batches or alternative catalysts (e.g., Zeolite) .

- Side Reactions : Competing ester hydrolysis in aqueous conditions; optimize pH (4–6) and use anhydrous solvents .

- Mitigation : Monitor reactions via TLC/GC-MS and isolate intermediates to suppress byproducts .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

| Compound | Space Group | Bond Length (C=O, Å) | R-factor (%) | Reference |

|---|---|---|---|---|

| Derivative A | P2₁/c | 1.214 | 4.2 | |

| Derivative B | C2/c | 1.221 | 3.8 |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields, risk of decomposition >110°C |

| Catalyst Loading | 5–10 mol% | Lower loading reduces cost but slows kinetics |

| Solvent | Toluene/DMF | Polar aprotic solvents enhance cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.